molecular formula C10H9BrFNO3 B1623819 3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one CAS No. 665003-40-7

3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one

Cat. No. B1623819
CAS RN: 665003-40-7
M. Wt: 290.09 g/mol
InChI Key: UGBKYDASQNOIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO3 and its molecular weight is 290.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

665003-40-7

Product Name

3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2

InChI Key

UGBKYDASQNOIHP-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.